4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine
Description
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Properties
IUPAC Name |
4-butan-2-yl-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJSKWLXPUNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Sec-butyl)-6-chloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with various biological targets. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
- Molecular Formula : C12H16ClN3
- Molecular Weight : 241.73 g/mol
The structure of this compound includes a chlorinated pyrimidine ring and a sec-butyl side chain, which are pivotal for its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria, suggesting a potential role in treating infectious diseases.
Anticancer Properties
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy in inducing apoptosis in cancer cell lines. For instance, the compound has been tested against various leukemia cell lines, showing significant cytotoxic effects.
Antimicrobial Effects
The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human leukemia cells. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .
- Anti-inflammatory Research : A review highlighted the anti-inflammatory effects of this compound, noting its ability to inhibit COX enzymes and reduce inflammatory markers in cellular models . The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs, indicating strong potential for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
